2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate
Description
2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate is an organic compound that has garnered attention in various fields of research due to its unique chemical properties
Properties
IUPAC Name |
2,2,2-trifluoroethyl 2-(2,4-dinitrophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O6S/c11-10(12,13)5-21-9(16)4-22-8-2-1-6(14(17)18)3-7(8)15(19)20/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMSLNLAMINIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate typically involves the reaction of 2,4-dinitrophenylthiol with 2,2,2-trifluoroethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of corresponding amines.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
The compound is utilized as a reagent in organic synthesis for the introduction of trifluoroethyl groups into various substrates. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where trifluoromethylation can enhance biological activity and metabolic stability.
- Case Study : A study demonstrated the use of 2,2,2-trifluoroethyl acetate as an acylating agent for alcohols, leading to the formation of esters with improved yields compared to traditional methods .
Medicinal Chemistry
In medicinal chemistry, 2,2,2-trifluoroethyl derivatives are investigated for their potential therapeutic effects. The incorporation of trifluoroethyl groups can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates.
- Case Study : Research has shown that compounds containing trifluoroethyl moieties exhibit enhanced lipophilicity and metabolic resistance, making them suitable candidates for drug development .
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of fluorinated polymers and coatings that require high thermal stability and chemical resistance.
- Case Study : The use of 2,2,2-trifluoroethyl derivatives in polymer synthesis has led to materials with superior water repellency and durability .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Reagent for trifluoroethylation | Enhanced yields in ester formation |
| Medicinal Chemistry | Drug development involving trifluoroethyl derivatives | Improved pharmacokinetics |
| Materials Science | Development of fluorinated polymers | High thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The dinitrophenylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This dual functionality allows the compound to modulate various biochemical pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl acetate: Shares the trifluoroethyl group but lacks the dinitrophenylthio moiety.
2,4-Dinitrophenylthiol: Contains the dinitrophenylthio group but lacks the trifluoroethyl moiety.
2,2,2-Trifluoroethyl 2-(2,4-dinitrophenyl)acetate: Similar structure but without the thio linkage.
Uniqueness
2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate is unique due to the combination of trifluoroethyl and dinitrophenylthio groups in a single molecule
Biological Activity
2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C₈H₈F₃N₂O₄S
- Molecular Weight : 276.27 g/mol
- CAS Number : Not specifically listed in the sources but related compounds are well-documented.
- Physical State : Typically a liquid at room temperature.
The biological activity of this compound is primarily attributed to its electrophilic nature due to the presence of the dinitrophenylthio group. This moiety can interact with nucleophiles in biological systems, potentially leading to various biochemical effects.
Antimicrobial Activity
Research indicates that compounds containing dinitrophenyl groups exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Study | Organism Tested | Activity Observed |
|---|---|---|
| E. coli | Inhibition at low concentrations | |
| S. aureus | Moderate antimicrobial effects | |
| C. albicans | Effective against fungal growth |
Cytotoxicity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests a potential application in cancer therapy.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction via caspase activation |
| MCF-7 | 20 | Cell cycle arrest in G1 phase |
| A549 | 10 | Reactive oxygen species (ROS) generation |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It appears to modulate the production of pro-inflammatory cytokines, which may be beneficial in conditions such as arthritis and other inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of various derivatives of dinitrophenyl compounds against bacterial strains demonstrated that those with trifluoroethyl substituents showed enhanced activity compared to their non-fluorinated counterparts .
- Cytotoxicity Assessment : In a comparative analysis of several dinitrophenylthio derivatives, it was found that the trifluoroethyl variant had a significantly lower IC50 value across multiple cancer cell lines, indicating higher potency and selectivity .
- Inflammation Model : In an animal model of induced arthritis, treatment with the compound resulted in reduced swelling and pain scores compared to controls, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. 1.1. What are the established synthetic routes for 2,2,2-trifluoroethyl 2-(2,4-dinitrophenylthio)acetate, and how can reaction yields be optimized?
The synthesis typically involves nucleophilic substitution or esterification. For example, 2,4-dinitrophenylthiol can react with 2-bromoacetate derivatives in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF. Yields (~70–80%) are influenced by stoichiometry and reaction time . Optimization may require inert conditions (N₂ atmosphere) and controlled temperature (0–25°C). Purification via column chromatography (hexane/ethyl acetate gradients) is standard .
Q. 1.2. How is structural characterization performed for this compound, and what spectroscopic data are critical?
Key techniques include:
- ¹H/¹³C NMR : Peaks for trifluoroethyl groups (δ 4.40–4.53 ppm, quartet) and aromatic protons (δ 6.85–8.50 ppm) .
- Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 333.1 [M+H]⁺ for analogs) confirm molecular weight .
- FT-IR : Stretching vibrations for ester carbonyl (~1740 cm⁻¹) and nitro groups (~1520–1350 cm⁻¹) .
Q. 1.3. What safety protocols are recommended for handling this compound?
The 2,4-dinitrophenylthio group poses explosive and toxic risks. Use PPE (gloves, goggles), avoid heat/sparks, and store in inert, airtight containers at –20°C. Waste disposal must follow hazardous chemical guidelines, as outlined in GHS-compliant SDS for structurally related esters .
Advanced Research Questions
Q. 2.1. How does the electron-withdrawing trifluoroethyl group influence reactivity in catalytic C–H functionalization?
The trifluoroethyl ester enhances electrophilicity of adjacent carbonyl groups, facilitating metal-catalyzed C–H insertion. For example, Rh₂(S-2-ClTPCP)₄ catalysts enable selective functionalization of unactivated C–H bonds in aryl acetates, with yields >90% . Computational studies (DFT) suggest the CF₃ group stabilizes transition states via inductive effects .
Q. 2.2. What contradictions exist in reported spectroscopic data for similar trifluoroethyl esters, and how can they be resolved?
Discrepancies in NMR shifts (e.g., trifluoroethyl protons at δ 4.40 vs. 4.53 ppm) arise from solvent polarity or concentration effects. Cross-referencing with X-ray crystallography (e.g., C–C bond lengths in analogs: 1.50–1.54 Å) validates structural assignments .
Q. 2.3. What strategies improve stability during storage and catalytic applications?
Q. 2.4. How does the dinitrophenylthio moiety affect photophysical or redox properties?
The nitro groups introduce strong UV absorption (λₘₐₐ ~350 nm) and redox activity (reduction peaks at –0.5 to –1.2 V vs. Ag/AgCl). Electrochemical studies reveal quasi-reversible behavior, relevant for sensing applications .
Q. 2.5. What mechanistic insights explain regioselectivity in reactions involving this compound?
In Rh-catalyzed C–H functionalization, steric hindrance from the dinitrophenyl group directs insertion to meta positions. Kinetic isotope effect (KIE) studies (kH/kD > 3) support a concerted metalation-deprotonation mechanism .
Methodological Considerations
Q. 3.1. How can chromatographic purification be optimized for nitro-containing esters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
